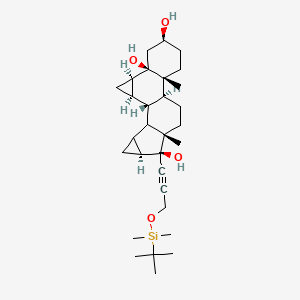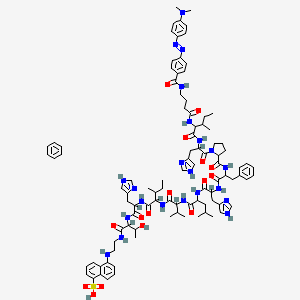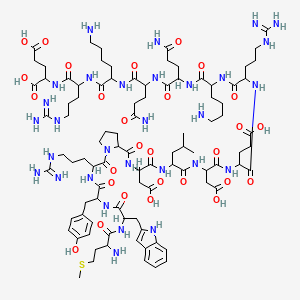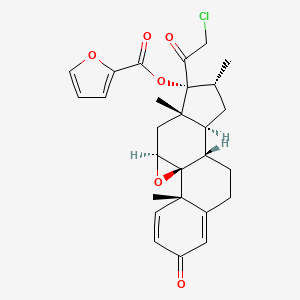
Trimethyloxonium-d9 Tétrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyloxonium-d9 Tetrafluoroborate, also known as TMO-d9 TFB, is an organometallic compound that is used in various scientific research applications. It is a colorless, hygroscopic solid that is soluble in water and other organic solvents. It is synthesized by reacting a trimethyloxonium salt with tetrafluoroboric acid in an aqueous solution. It is a useful reagent for organic synthesis and has been used in a variety of applications such as in the synthesis of polymers, organometallic compounds, and in the preparation of fluorinated compounds.
Applications De Recherche Scientifique
Agent alkylant
Le tétrafluoroborate de triméthyloxonium agit comme un puissant agent alkylant {svg_1}. Il est un équivalent synthétique de CH+3 {svg_2}, ce qui signifie qu'il peut transférer un groupe méthyle à d'autres molécules dans une réaction, ce qui en fait un outil précieux en synthèse organique {svg_3}.
Activation des liaisons multiples C-X
Ce composé est connu pour activer les liaisons multiples C-X {svg_4}. Cela signifie qu'il peut faciliter les réactions impliquant des liaisons carbone-halogène, qui sont courantes dans de nombreux composés organiques {svg_5}.
Estérification des acides carboxyliques polyfonctionnels
Le tétrafluoroborate de triméthyloxonium est utile pour l'estérification des acides carboxyliques polyfonctionnels {svg_6} {svg_7}. Dans ce processus, il contribue à convertir les acides carboxyliques en esters, qui sont souvent utilisés dans la production de polymères et de résines {svg_8} {svg_9}.
Catalyseur en polymérisation
Il agit comme un catalyseur dans la polymérisation des sulfures et des éthers cycliques {svg_10}. En tant que catalyseur, il accélère ces réactions sans être consommé, ce qui en fait un outil précieux dans la production de divers types de polymères {svg_11}.
Réarrangement de Beckmann des oximes
Le tétrafluoroborate de triméthyloxonium est utilisé dans le réarrangement de Beckmann des oximes {svg_12}. Le réarrangement de Beckmann est une étape clé dans la production industrielle de la caprolactame, un précurseur du Nylon-6 {svg_13}.
Agent méthylant puissant
Ce composé est généralement classé comme le réactif le plus puissant disponible dans le commerce pour la méthylation électrophile {svg_14}. Cela en fait un outil puissant pour introduire un groupe méthyle dans une molécule, ce qui peut modifier considérablement les propriétés de la molécule {svg_15}.
Safety and Hazards
Mécanisme D'action
Target of Action
Trimethyloxonium Tetrafluoroborate, also known as Meerwein’s salt , is a strong methylating agent . It is a synthetic equivalent of CH+3 , and its primary targets are hydroxyl and amino groups, where it acts as a methylating agent .
Mode of Action
The compound interacts with its targets by transferring a methyl group to them . This methylation process changes the chemical structure of the target molecule, which can significantly alter its properties and functions .
Biochemical Pathways
The methylation process affects various biochemical pathways. For instance, it is used in the esterification of carboxylic acids . This reaction results in the formation of esters, which are crucial in many biological processes, including lipid metabolism.
Result of Action
The primary result of the action of Trimethyloxonium-d9 Tetrafluoroborate is the methylation of target molecules. This can lead to changes in the molecular and cellular functions of these targets. For example, the methylation of carboxylic acids results in the formation of esters .
Action Environment
The action of Trimethyloxonium-d9 Tetrafluoroborate is influenced by environmental factors. It is a white solid that rapidly decomposes upon exposure to atmospheric moisture . Therefore, it should be stored in an inert atmosphere at -20 °C to maintain its stability . Its high reactivity and sensitivity to moisture make it necessary to handle this compound with care .
Analyse Biochimique
Biochemical Properties
Trimethyloxonium-d9 Tetrafluoroborate plays a crucial role in biochemical reactions as a strong electrophilic methylating agent. It interacts with a variety of biomolecules, including enzymes, proteins, and nucleic acids. The compound’s primary function is to transfer a methyl group to nucleophilic sites on these biomolecules, thereby modifying their structure and function. For instance, it can methylate carboxylic acids to form esters, a reaction that is particularly useful in the synthesis of complex organic molecules . Additionally, Trimethyloxonium-d9 Tetrafluoroborate can methylate amines and thiols, leading to the formation of methylated derivatives that can alter the activity of enzymes and proteins .
Cellular Effects
Trimethyloxonium-d9 Tetrafluoroborate influences various cellular processes by modifying key biomolecules. Its methylating activity can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the methylation of DNA by Trimethyloxonium-d9 Tetrafluoroborate can lead to changes in gene expression, potentially activating or silencing specific genes . This can have downstream effects on cellular functions such as proliferation, differentiation, and apoptosis. Additionally, the methylation of proteins and enzymes can alter their activity, stability, and interactions with other cellular components, thereby influencing metabolic pathways and cellular homeostasis .
Molecular Mechanism
At the molecular level, Trimethyloxonium-d9 Tetrafluoroborate exerts its effects through the transfer of a methyl group to nucleophilic sites on biomolecules. This process involves the formation of a highly reactive oxonium ion, which can readily donate a methyl group to nucleophiles such as carboxylates, amines, and thiols . The resulting methylated products can have altered chemical and biological properties. For example, the methylation of DNA can inhibit the binding of transcription factors, thereby regulating gene expression . Similarly, the methylation of proteins can affect their enzymatic activity, stability, and interactions with other proteins and cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trimethyloxonium-d9 Tetrafluoroborate can change over time due to its stability and degradation. The compound is known to be highly sensitive to moisture and must be stored under an inert atmosphere to prevent hydrolysis . Over time, exposure to atmospheric moisture can lead to the degradation of Trimethyloxonium-d9 Tetrafluoroborate, resulting in the formation of methanol and other byproducts . These degradation products can have different biochemical properties and may affect the long-term outcomes of experiments. Therefore, it is essential to handle and store the compound properly to maintain its efficacy in biochemical studies .
Dosage Effects in Animal Models
The effects of Trimethyloxonium-d9 Tetrafluoroborate in animal models can vary with different dosages. At low doses, the compound can effectively methylate target biomolecules without causing significant toxicity . At higher doses, Trimethyloxonium-d9 Tetrafluoroborate can exhibit toxic effects, including cellular damage and apoptosis . These adverse effects are likely due to the excessive methylation of critical biomolecules, leading to the disruption of cellular functions and metabolic pathways . Therefore, it is crucial to determine the optimal dosage for specific applications to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
Trimethyloxonium-d9 Tetrafluoroborate is involved in various metabolic pathways through its methylating activity. It can interact with enzymes and cofactors involved in methylation reactions, such as methyltransferases . The compound’s ability to transfer a methyl group to nucleophilic sites on biomolecules can influence metabolic flux and alter the levels of specific metabolites . For example, the methylation of carboxylic acids can lead to the formation of methyl esters, which can participate in different metabolic pathways and affect the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, Trimethyloxonium-d9 Tetrafluoroborate is transported and distributed based on its chemical properties. The compound’s high reactivity and sensitivity to moisture necessitate careful handling to ensure its stability and efficacy . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of Trimethyloxonium-d9 Tetrafluoroborate within cells can influence its methylating activity and the resulting biochemical effects .
Subcellular Localization
The subcellular localization of Trimethyloxonium-d9 Tetrafluoroborate can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the methylation of nuclear proteins and DNA can occur within the nucleus, leading to changes in gene expression and chromatin structure . Similarly, the methylation of cytoplasmic proteins can influence metabolic pathways and cellular signaling . Understanding the subcellular localization of Trimethyloxonium-d9 Tetrafluoroborate is essential for elucidating its biochemical effects and optimizing its use in research applications .
Propriétés
| { "Design of the Synthesis Pathway": "Trimethyloxonium-d9 Tetrafluoroborate can be synthesized by reacting trimethylamine-d9 with tetrafluoroboric acid.", "Starting Materials": ["Trimethylamine-d9", "Tetrafluoroboric acid"], "Reaction": [ "Add trimethylamine-d9 to a round-bottom flask", "Slowly add tetrafluoroboric acid to the flask while stirring", "Continue stirring for several hours at room temperature", "Filter the resulting solution to remove any solids", "Evaporate the solvent under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] } | |
Numéro CAS |
89909-32-0 |
Formule moléculaire |
C₃D₉BF₄O |
Poids moléculaire |
156.96 |
Synonymes |
NSC 528455-d9; Trimethyloxonium-d9 Fluoroborate; Trimethyloxonium-d9 Tetrafluoroborate(1-); Tri(methyl-d3)oxonium-d9 Fluoroborate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



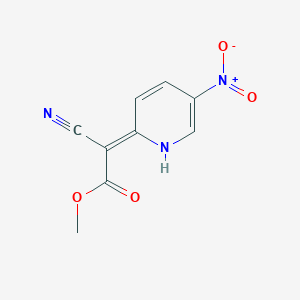

![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)
